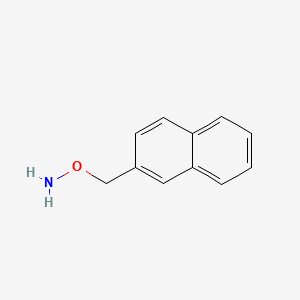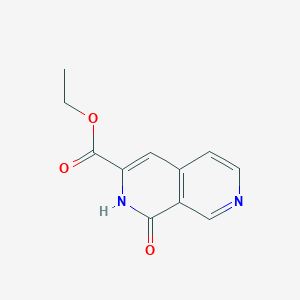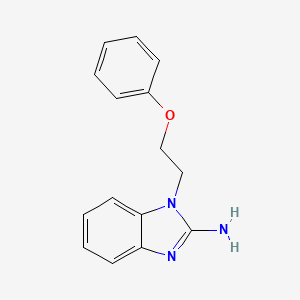
O-(2-Naphthylmethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Naphthylmethyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a 2-naphthalenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2-Naphthylmethyl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For instance, the reaction of hydroxylamine with 2-naphthalenylmethyl chloride in the presence of a base such as sodium hydroxide can yield the desired product . The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of hydroxylamine derivatives often involves the use of electrodialysis coupled with oxime hydrolysis. This method integrates oxime hydrolysis, hydroxylamine protonation, and separation processes into a triple-chamber electrodialysis stack . This approach offers advantages such as mild reaction conditions, high yield, and efficient mass transfer.
Chemical Reactions Analysis
Types of Reactions
O-(2-Naphthylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: O-substituted hydroxylamines.
Scientific Research Applications
O-(2-Naphthylmethyl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of hydroxylamine, O-(2-naphthalenylmethyl)- involves its ability to act as a nucleophile. The hydroxylamine group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules . This reactivity is due to the presence of the lone pair of electrons on the nitrogen atom, which makes it a good nucleophile. The compound can also undergo oxidation and reduction reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
O-(2-Naphthylmethyl)hydroxylamine can be compared with other hydroxylamine derivatives such as:
2,4-Dinitrophenylhydroxylamine (DPH): Known for its use as an electrophilic aminating agent.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Used in stereo- and regioselective bond-formation reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Acts as a source of the amino group in various reactions.
The uniqueness of hydroxylamine, O-(2-naphthalenylmethyl)- lies in its specific structure, which imparts distinct reactivity and applications compared to other hydroxylamine derivatives.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
O-(naphthalen-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C11H11NO/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,12H2 |
InChI Key |
GXTAOFNGYSNNEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CON |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B1633384.png)

![2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1633398.png)

![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)








